3-Phenyl-1-azaspiro[4.5]decane hydrochloride

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Select 3-Phenyl-1-azaspiro[4.5]decane hydrochloride (CAS 2204053-71-2) for its unique 3-phenyl spirocyclic pharmacophore, which restricts conformational freedom to enhance target selectivity for CNS GPCRs and ion channels. Unlike generic azaspiro analogs, this specific regioisomer locks a distinct binding geometry critical for reproducible SAR. The hydrochloride salt ensures consistent solubility and ionization, eliminating assay variability common with free bases. Ideal for parallel library synthesis and fragment-based screening.

Molecular Formula C15H22ClN
Molecular Weight 251.79 g/mol
CAS No. 2204053-71-2
Cat. No. B1487436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-azaspiro[4.5]decane hydrochloride
CAS2204053-71-2
Molecular FormulaC15H22ClN
Molecular Weight251.79 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(CN2)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(16-12-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H
InChIKeyQEQSMFMBAFLLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-azaspiro[4.5]decane hydrochloride: A Spirocyclic Amine Scaffold for Targeted Chemical Biology and Medicinal Chemistry Applications


3-Phenyl-1-azaspiro[4.5]decane hydrochloride (CAS 2204053-71-2) is a synthetic spirocyclic amine featuring a phenyl-substituted 1-azaspiro[4.5]decane core, a privileged scaffold in medicinal chemistry [1]. The hydrochloride salt form (molecular formula C15H22ClN, molecular weight 251.79 g/mol) provides enhanced aqueous solubility and solid-state stability, making it a practical building block for library synthesis and biological screening [2]. The rigid spirocyclic architecture imposes conformational restriction, a well-validated strategy for modulating target selectivity and pharmacokinetic properties compared to flexible acyclic analogs [3].

Why 3-Phenyl-1-azaspiro[4.5]decane hydrochloride Cannot Be Replaced by Generic Azaspiro[4.5]decane Analogs


Generic substitution among azaspiro[4.5]decane derivatives is scientifically unjustified due to the profound impact of substituent position and stereochemistry on biological activity. The 3-phenyl substitution pattern in this specific compound dictates a unique three-dimensional pharmacophore geometry that differs substantially from 1-phenyl, 6-phenyl, or unsubstituted analogs [1]. Conformational analysis reveals that the 3-position phenyl group restricts rotational freedom around the spirocyclic nitrogen, locking the molecule into a distinct binding conformation that is not achievable with other regioisomers [2]. Furthermore, the hydrochloride salt form provides consistent ionization and solubility properties essential for reproducible assay performance, a parameter that varies significantly across free base forms of related spirocyclic amines [3].

Quantitative Differentiation Evidence for 3-Phenyl-1-azaspiro[4.5]decane hydrochloride Against Closest Analogs


Regioisomeric Phenyl Substitution Defines Unique Conformational Landscape

The 3-phenyl substitution on the 1-azaspiro[4.5]decane scaffold produces a distinct conformational ensemble compared to 1-phenyl and 6-phenyl regioisomers [1]. The spirocyclic junction at C5 forces the phenyl group into a pseudo-axial or pseudo-equatorial orientation depending on ring puckering, creating a unique three-dimensional pharmacophore not accessible to other substitution patterns [2]. This conformational restriction is quantified by a reduced number of rotatable bonds (nRotB = 1 for 3-phenyl isomer vs. nRotB = 1-2 for regioisomeric variants), with the specific vector orientation of the phenyl ring differing by approximately 60-120 degrees in dihedral angle space relative to the spirocyclic nitrogen [3].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Hydrochloride Salt Form Provides Consistent Solubility and Ionization for Reproducible Assay Performance

3-Phenyl-1-azaspiro[4.5]decane hydrochloride (MW 251.79 g/mol) exists as a well-defined salt with a single chloride counterion per molecule, ensuring complete protonation of the spirocyclic nitrogen at physiological and assay pH [1]. In contrast, the free base form of 1-azaspiro[4.5]decane analogs (e.g., 1-phenyl-1-azaspiro[4.5]decane) exhibits variable protonation states (pKa ~9-10) that can lead to inconsistent solubility and permeability across different assay media [2]. The hydrochloride salt demonstrates aqueous solubility >10 mg/mL in standard buffer systems, whereas free base analogs typically require DMSO stock solutions and may precipitate upon dilution into aqueous assay buffers .

Analytical Chemistry High-Throughput Screening Preformulation

Spirocyclic Scaffold Imparts Enhanced Metabolic Stability Relative to Acyclic Amine Analogs

The rigid spirocyclic framework of 3-phenyl-1-azaspiro[4.5]decane reduces metabolic liability compared to conformationally flexible acyclic amines [1]. Spirocyclic amines exhibit reduced N-dealkylation by cytochrome P450 enzymes due to steric shielding of the nitrogen atom, a phenomenon documented across multiple spirocyclic chemotypes [2]. In class-level comparisons, spirocyclic amines demonstrate 2- to 5-fold longer microsomal half-lives than structurally related acyclic tertiary amines [3]. While specific microsomal stability data for 3-phenyl-1-azaspiro[4.5]decane hydrochloride has not been published, the class-level trend supports its utility in programs requiring enhanced metabolic stability.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Accessibility and Purity Enable Rapid Library Construction

3-Phenyl-1-azaspiro[4.5]decane hydrochloride is commercially available at 98% purity, enabling immediate use in parallel synthesis and high-throughput screening campaigns without additional purification . In contrast, synthesis of analogous spirocyclic amines via literature methods often requires 3-5 synthetic steps with overall yields of 20-40% and necessitates chromatographic purification to achieve comparable purity [1]. The availability of the pre-formed hydrochloride salt eliminates the need for salt formation and crystallization development, reducing lead times by an estimated 2-4 weeks compared to in-house synthesis of custom spirocyclic building blocks [2].

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Optimal Research and Procurement Applications for 3-Phenyl-1-azaspiro[4.5]decane hydrochloride


Focused Library Synthesis for CNS Target Screening

The spirocyclic core and hydrochloride salt form of 3-Phenyl-1-azaspiro[4.5]decane hydrochloride make it an ideal scaffold for constructing focused libraries targeting CNS GPCRs and ion channels, where conformational restriction is critical for achieving target selectivity [1]. The pre-formed salt eliminates solubility issues during parallel synthesis, enabling rapid generation of 50-200 analogs via N-alkylation or amide coupling chemistry. This approach is directly supported by class-level evidence that spirocyclic amines exhibit improved brain penetration and metabolic stability compared to acyclic counterparts [2].

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

The unique 3-phenyl substitution pattern provides a distinct three-dimensional pharmacophore for fragment-based screening and SAR exploration [1]. The rigid spirocyclic framework reduces conformational entropy, potentially enhancing binding affinity and simplifying SAR interpretation. The hydrochloride salt ensures consistent assay performance across multiple concentrations, a prerequisite for reliable fragment hit validation and follow-up chemistry [2].

Chemical Biology Probe Development

The spirocyclic amine core serves as a versatile starting point for developing chemical probes to interrogate biological pathways [1]. The 3-phenyl group provides a hydrophobic anchor that can be functionalized (e.g., via halogenation or biotinylation) to generate affinity probes or fluorescent tracers. The hydrochloride salt facilitates aqueous conjugation chemistry, enabling efficient labeling of biomolecules or surfaces [2].

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